alpha-Hydroxytamoxifen
CAS No.: 97151-02-5
VCID: VC0013999
Molecular Formula: C26H29NO2
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Alpha-hydroxytamoxifen is a metabolite of tamoxifen, a widely used nonsteroidal antiestrogenic drug for the treatment of estrogen receptor-dependent breast cancer . Tamoxifen's effectiveness in extending remission and survival from primary breast cancer has made it a common chemotherapeutic agent . However, its use is associated with an increased risk of endometrial cancer in some patients . Alpha-hydroxytamoxifen has been identified as a key factor in this increased risk, due to its ability to react with DNA in the absence of metabolizing enzymes, leading to the formation of DNA adducts . Research indicates that the formation of alpha-hydroxytamoxifen is catalyzed predominantly by CYP3A in humans . Studies involving rat liver microsomes have shown that the rate of alpha-hydroxytamoxifen formation varies among species, with rats exhibiting a higher rate compared to mice and humans . Further investigations into the stereoisomers of alpha-hydroxytamoxifen have revealed that they interact differently with hydroxysteroid sulfotransferases, enzymes involved in the metabolism of steroids and some xenobiotic compounds . For instance, the E-(+)-alpha-hydroxytamoxifen isomer is a substrate for rat STa, while other isomers act as inhibitors . In contrast, all enantiomers of alpha-hydroxytamoxifen are substrates for the human SULT2A1 enzyme . While alpha-hydroxytamoxifen can be genotoxic through sulphonation, glucuronidation may represent a detoxification pathway . Another tamoxifen analogue, toremifene, along with raloxifene, a benzothiophene, are selective estrogen receptor modulators (SERMs) that may prevent osteoporosis and breast cancer . |
---|---|
CAS No. | 97151-02-5 |
Product Name | alpha-Hydroxytamoxifen |
Molecular Formula | C26H29NO2 |
Molecular Weight | 387.5 g/mol |
IUPAC Name | (E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol |
Standard InChI | InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25- |
Standard InChIKey | BPHFBQJMFWCHGH-QPLCGJKRSA-N |
SMILES | CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O |
Canonical SMILES | CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | (βE)-β-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]-α-methyl-_x000B_benzeneethanol; |
PubChem Compound | 3036580 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume